4-(3-Methyl-isothiazol-5-yl)-benzoic acid methyl ester 4-(3-Methyl-isothiazol-5-yl)-benzoic acid methyl ester
Brand Name: Vulcanchem
CAS No.: 39101-02-5
VCID: VC2726165
InChI: InChI=1S/C12H11NO2S/c1-8-7-11(16-13-8)9-3-5-10(6-4-9)12(14)15-2/h3-7H,1-2H3
SMILES: CC1=NSC(=C1)C2=CC=C(C=C2)C(=O)OC
Molecular Formula: C12H11NO2S
Molecular Weight: 233.29 g/mol

4-(3-Methyl-isothiazol-5-yl)-benzoic acid methyl ester

CAS No.: 39101-02-5

Cat. No.: VC2726165

Molecular Formula: C12H11NO2S

Molecular Weight: 233.29 g/mol

* For research use only. Not for human or veterinary use.

4-(3-Methyl-isothiazol-5-yl)-benzoic acid methyl ester - 39101-02-5

Specification

CAS No. 39101-02-5
Molecular Formula C12H11NO2S
Molecular Weight 233.29 g/mol
IUPAC Name methyl 4-(3-methyl-1,2-thiazol-5-yl)benzoate
Standard InChI InChI=1S/C12H11NO2S/c1-8-7-11(16-13-8)9-3-5-10(6-4-9)12(14)15-2/h3-7H,1-2H3
Standard InChI Key GWDSEMNOINVPIX-UHFFFAOYSA-N
SMILES CC1=NSC(=C1)C2=CC=C(C=C2)C(=O)OC
Canonical SMILES CC1=NSC(=C1)C2=CC=C(C=C2)C(=O)OC

Introduction

Chemical Structure and Properties

Molecular Identification

4-(3-Methyl-isothiazol-5-yl)-benzoic acid methyl ester combines a benzoic acid methyl ester structure with a methyl isothiazole moiety, creating a compound with unique chemical properties and potential biological activities. The compound is formally known by its IUPAC name methyl 4-(3-methyl-1,2-thiazol-5-yl)benzoate.

The basic identification parameters for this compound are presented in Table 1:

ParameterValue
CAS Number39101-02-5
Molecular FormulaC₁₂H₁₁NO₂S
Molecular Weight233.29 g/mol
IUPAC NameMethyl 4-(3-methyl-1,2-thiazol-5-yl)benzoate
PubChem Compound ID75175939

Structural Characteristics

The chemical structure of 4-(3-Methyl-isothiazol-5-yl)-benzoic acid methyl ester features a benzoic acid methyl ester group connected to a methyl isothiazole ring. The isothiazole ring contains nitrogen and sulfur atoms, contributing significantly to the compound's chemical reactivity and potential biological activity. The methyl group at position 3 of the isothiazole ring and the methyl ester group connected to the benzoic acid moiety further modify its properties.

Chemical Identifiers

For computational chemistry, database searching, and structural representation, the following chemical identifiers are associated with 4-(3-Methyl-isothiazol-5-yl)-benzoic acid methyl ester:

Identifier TypeValue
Standard InChIInChI=1S/C12H11NO2S/c1-8-7-11(16-13-8)9-3-5-10(6-4-9)12(14)15-2/h3-7H,1-2H3
Standard InChIKeyGWDSEMNOINVPIX-UHFFFAOYSA-N
SMILESCC1=NSC(=C1)C2=CC=C(C=C2)C(=O)OC
Canonical SMILESCC1=NSC(=C1)C2=CC=C(C=C2)C(=O)OC

These standardized identifiers ensure consistent representation of the compound across different chemical databases and research platforms.

Biological Activity and Applications

Pharmaceutical Applications

Beyond its anticancer properties, 4-(3-Methyl-isothiazol-5-yl)-benzoic acid methyl ester has potential applications in broader pharmaceutical research. The isothiazole ring structure is a privileged scaffold in medicinal chemistry, often associated with various biological activities including:

  • Antimicrobial effects

  • Anti-inflammatory properties

  • Enzyme inhibition

  • Receptor modulation

These potential activities make the compound valuable for medicinal chemistry research and pharmaceutical development beyond oncology applications.

Structure-Activity Relationships

Functional Group Contributions

The specific biological activities of 4-(3-Methyl-isothiazol-5-yl)-benzoic acid methyl ester likely derive from key structural features:

  • The isothiazole ring provides a heterocyclic scaffold common in bioactive compounds

  • The methyl group at position 3 of the isothiazole may influence binding specificity

  • The benzoic acid methyl ester portion could contribute to membrane permeability and target binding

  • The linking of these two moieties creates a unique pharmacophore with specific recognition properties

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